molecular formula C17H15NO4 B558005 Fmoc-[D]Gly-OH CAS No. 284665-11-8

Fmoc-[D]Gly-OH

Cat. No. B558005
CAS RN: 284665-11-8
M. Wt: 299.32 g/mol
InChI Key: NDKDFTQNXLHCGO-KNXIQCGSSA-N
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Description

“Fmoc-[D]Gly-OH” is an N-Fmoc-protected form of Glycine . It is used in the synthesis of antibody-drug conjugates (ADCs) .


Synthesis Analysis

“Fmoc-[D]Gly-OH” is synthesized using the Fmoc strategy, which is popular in solid-phase peptide synthesis (SPPS). The synthesis involves the use of Boc-protected amino acids, but this strategy faces several drawbacks, as they do not absorb UV light, are sensitive in acidic environments, and must be deprotected and reprotected to Fmoc for SPPS while retaining other orthogonal protective groups .


Molecular Structure Analysis

The molecular structure of “Fmoc-[D]Gly-OH” is represented by the formula C17H15NO4 . More detailed structural information can be found in chemical databases .


Chemical Reactions Analysis

“Fmoc-[D]Gly-OH” is involved in various chemical reactions, particularly in the synthesis of peptides and proteins. It is used as a linker in the construction of antibody-drug conjugates (ADCs) . It is also used in the synthesis of Fmoc-glycine .


Physical And Chemical Properties Analysis

“Fmoc-[D]Gly-OH” is a white to light yellow crystal powder . More detailed physical and chemical properties can be found in chemical databases .

Scientific Research Applications

Synthesis of Core-Shell Materials

Fmoc-[D]Gly-OH is used in the synthesis of core-shell materials such as TiO2@SiO2 . The chemical attachment of Fmoc–glycine (Fmoc–Gly–OH) at the surface of the core-shell structure is performed to determine the amount of active amino groups on the basis of the amount of Fmoc group calculation .

Concentration Determination of Fmoc Groups

Fmoc-[D]Gly-OH is used in the concentration determination of Fmoc groups incorporated in core-shell materials . The ultraviolet-visible spectroscopy (UV-vis) measurement is adopted for the quantitative determination of amino groups present on the TiO2@SiO2 core-shell surface by determination of Fmoc substitution .

Construction of Antibody-Drug Conjugates (ADCs)

Fmoc-[D]Gly-OH is used as a lysosomally cleavable linker in the construction of antibody-drug conjugates (ADCs) . ADCs are a class of therapeutic agents that deliver cytotoxic drugs to cancer cells via specific antibodies.

Surface Modification of Functional Nanomaterials

Fmoc-[D]Gly-OH is used in the surface modification of functional nanomaterials for biosensing purposes . The modification of nanomaterials with Fmoc-[D]Gly-OH enhances their functionality and expands their application in various fields.

Bioconjugation

Fmoc-[D]Gly-OH is used in bioconjugation, a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule . This technique is widely used in pharmaceutical research for drug delivery systems.

Peptide Synthesis

Fmoc-[D]Gly-OH is used in peptide synthesis. The Fmoc group acts as a protective group for the amino acid during the synthesis process . After the peptide bond formation, the Fmoc group can be removed to continue the synthesis.

Mechanism of Action

Target of Action

Fmoc-[D]Gly-OH, also known as Fmoc-glycine, is primarily used in the field of peptide synthesis . The compound’s primary targets are the amino acids that are being linked together to form peptides . The role of Fmoc-[D]Gly-OH is to protect these amino acids during the synthesis process, ensuring that they link together in the correct order and structure .

Mode of Action

Fmoc-[D]Gly-OH interacts with its targets (amino acids) through a process known as Fmoc solid-phase peptide synthesis . In this process, the Fmoc group serves as a protective group for the amino terminus of the peptide chain . This allows for the selective addition of amino acids in a step-wise fashion, with the Fmoc group being removed (deprotected) and a new amino acid being added in each step .

Biochemical Pathways

The key biochemical pathway involved in the action of Fmoc-[D]Gly-OH is peptide synthesis . This process involves the formation of peptide bonds between amino acids, resulting in the creation of a peptide chain . The use of Fmoc-[D]Gly-OH in this process allows for the precise control over the sequence of amino acids in the peptide, which is crucial for the function of the final peptide product .

Pharmacokinetics

It’s worth noting that the use of fmoc-[d]gly-oh can impact the bioavailability of the final peptide product, as the precise sequence and structure of a peptide can influence its absorption and distribution within the body .

Result of Action

The molecular effect of Fmoc-[D]Gly-OH’s action is the formation of a peptide with a specific sequence of amino acids . On a cellular level, the peptides synthesized using Fmoc-[D]Gly-OH can have a wide range of effects, depending on their specific structure and function . For example, they might interact with certain receptors or enzymes, modulate cellular signaling pathways, or have antimicrobial activity .

Action Environment

The action of Fmoc-[D]Gly-OH can be influenced by various environmental factors. For instance, the pH of the solution can affect the efficiency of the Fmoc deprotection and peptide bond formation steps . Additionally, temperature can impact the rate of these reactions . Therefore, careful control of these environmental conditions is important for the successful use of Fmoc-[D]Gly-OH in peptide synthesis .

properties

IUPAC Name

2,2-dideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKDFTQNXLHCGO-KNXIQCGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583857
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}(2,2-~2~H_2_)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-[D]Gly-OH

CAS RN

284665-11-8
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}(2,2-~2~H_2_)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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